1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide
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Overview
Description
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of furan, pyridazine, thiazole, and piperidine rings in its structure makes it a versatile molecule for various applications.
Mechanism of Action
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pyrrolopyrazines
This compound also contains a pyrrolopyrazine ring. Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Preparation Methods
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Incorporation of the Furan Ring: The furan ring can be introduced through cyclization reactions involving furfural or other furan derivatives.
Thiazole Ring Synthesis: The thiazole ring is typically synthesized by reacting thioamides with α-haloketones or by cyclization of thiosemicarbazides.
Piperidine Ring Formation: The piperidine ring can be formed through hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines using hydrogenation reactions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide can be compared with other similar compounds:
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit diverse pharmacological activities.
Thiazole Derivatives: Compounds with thiazole rings are known for their antimicrobial and anticancer properties.
Furan Derivatives: Furan-containing compounds are studied for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-11-17(26-22-12)19-18(24)13-6-8-23(9-7-13)16-5-4-14(20-21-16)15-3-2-10-25-15/h2-5,10-11,13H,6-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSQAGWSODPXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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